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This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and best practices for researchers, scientists, and drug development professionals

studying transient species using computational methods.

Troubleshooting Guides
This section provides solutions to common issues encountered during computational

experiments on transient species.

Issue: Transition State (TS) Search Fails to Converge in Gaussian

Question: My transition state search calculation in Gaussian is not converging. What are the

common causes and how can I fix it?

Answer:

Transition state search convergence issues in Gaussian are common and can often be

resolved by systematically checking the following:

Inaccurate Initial Guess: The initial structure for the transition state is crucial. If it is too far

from the actual saddle point, the optimization algorithm may fail.

Solution:
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Manually modify the coordinates of your initial guess to better represent the expected

transition state geometry.

Use a Scan calculation to map the potential energy surface along the reaction

coordinate and use the highest energy structure as the initial guess for the TS search.

For QST2 calculations, ensure the reactant and product structures are reasonable

"before" and "after" geometries of the transition.[1]

If QST2 fails, provide a guess for the transition state and use QST3.[1]

Incorrect Atom Numbering in QST2/QST3: For QST2 and QST3 calculations, the atom

numbering in the reactant, product, and transition state guess structures must be identical.

Solution:

Build the reactant, product, and guess structures from a single, saved file, modifying the

coordinates as needed to ensure consistent atom numbering.[2]

Use a visualization tool like GaussView to verify and edit the atom numbering to ensure

it is consistent across all structures.[3]

Inadequate Convergence Criteria: The default convergence criteria may not be stringent

enough for your system.

Solution:

Tighten the optimization and frequency convergence thresholds using the Opt and Freq

keywords with stricter criteria (e.g., Opt=Tight).[4]

Optimization Algorithm Issues: The default Berny optimization algorithm might struggle with

certain potential energy surfaces.

Solution:

Use the opt=(ts, noeigentest) keyword to disable the eigentest, which can sometimes

improve stability, especially for smaller systems.[4]
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Force the calculation of the Hessian at every step of the optimization using opt=(ts,

calcall). This is computationally expensive but can be effective for difficult cases.[3]

If the optimization fails after a few steps, you can use the coordinates from one of the

intermediate steps as a new, "pre-optimized" guess for a subsequent calculation.[3]

Issue: Self-Consistent Field (SCF) Convergence Failure in ORCA

Question: My ORCA calculation is failing with an SCF convergence error. What steps can I take

to resolve this?

Answer:

SCF convergence problems in ORCA, especially for systems with transient species which may

have complex electronic structures, can be addressed with the following strategies:

Check Your Input: Before attempting more advanced solutions, verify the basics of your input

file.

Solution:

Ensure the molecular geometry is reasonable (i.e., no unusually long or short bonds).[5]

Verify that the charge and spin multiplicity are correct for your system.[5]

Improve the Initial Guess: A poor initial guess for the orbitals can lead to convergence failure.

Solution:

Converge the SCF with a simpler, less computationally demanding method (e.g., a

smaller basis set or a different functional) and use the resulting orbitals as the initial

guess for your target calculation.

Use the SlowConv keyword to introduce damping, which can help stabilize

convergence.[6]

Employ level shifting, which can also aid in converging difficult SCF calculations.[6]
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Numerical Noise: Numerical noise from the integration grid (for DFT) or the COSX grid (for

RIJCOSX) can sometimes hinder convergence.

Solution:

Increase the size and accuracy of the integration grid. For example, move from Defgrid2

to Defgrid3.[5]

Automatic Second-Order Converger: ORCA has a robust second-order converger that can

be automatically activated.

Solution:

Since ORCA 5.0, the Trust Radius Augmented Hessian (TRAH) approach is

automatically engaged if the default DIIS-based converger struggles, which can often

resolve convergence issues without manual intervention.[6]

Issue: Poor Performance in GROMACS MD Simulations

Question: My GROMACS simulation of a system with a transient species is running very slowly.

How can I optimize the performance?

Answer:

Optimizing GROMACS performance involves a combination of proper setup, resource

allocation, and runtime settings:

Compilation and Setup: Performance optimization begins before you even run the

simulation.

Solution:

Compile GROMACS with a recent compiler and ensure it is optimized for the specific

SIMD instructions of your CPU architecture.[7]

Use an efficient MPI library like OpenMPI.[8]
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If you have a supported GPU, compile GROMACS with GPU acceleration enabled (-

DGMX_GPU=CUDA or -DGMX_GPU=OpenCL).[8]

Resource Allocation (CPU and GPU): Efficiently using your available hardware is key.

Solution:

For CPU-only simulations, experiment with the number of MPI ranks and OpenMP

threads to find the optimal balance for your system size and node architecture.[9][10]

When using GPUs, GROMACS can offload the most computationally intensive parts of

the calculation. In most cases, running one simulation per GPU is the most efficient use

of resources.[11]

Use the gmx tune_pme tool to optimize the number of ranks dedicated to Particle Mesh

Ewald (PME) calculations, especially for multi-node runs, as this can be a significant

bottleneck.[7]

Simulation Parameters: The parameters of your simulation can have a large impact on

performance.

Solution:

Use virtual sites for hydrogen atoms to allow for a longer time step, which can

significantly increase simulation speed.[7]

Unless absolutely necessary, use single-precision arithmetic, as double precision is

much slower and rarely needed for typical MD simulations.[8]

Frequently Asked Questions (FAQs)
This section answers common questions about optimizing computational resources for studying

transient species.

1. How do I choose the right DFT functional for studying a transient species?

Choosing the right DFT functional is a balance between accuracy and computational cost. For

transient species, especially transition states, the choice of functional is critical as it can
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significantly impact the calculated reaction barrier.

General-purpose functionals like B3LYP are widely used but may not be the most accurate

for all systems.

Hybrid functionals with a higher percentage of Hartree-Fock exchange, such as the M06-2X,

often perform better for transition states.[12]

Range-separated functionals like ωB97X-D can also provide good accuracy.

It is often recommended to benchmark a few functionals against experimental data or higher-

level theoretical methods (like CCSD(T)) for a smaller, representative system before

embarking on large-scale calculations.

2. What is the most efficient way to utilize a multi-core CPU for my calculations?

The most efficient use of a multi-core CPU depends on the software and the type of calculation.

For quantum mechanics (QM) calculations (e.g., in Gaussian or ORCA), the software can

typically use shared-memory parallelism (OpenMP). You can usually set the number of cores

to the total number of physical cores available on the node.

For molecular dynamics (MD) simulations (e.g., in GROMACS or AMBER), a combination of

MPI ranks and OpenMP threads is often used. The optimal combination depends on the

system size, the number of nodes, and the network interconnect. It is advisable to run

benchmarks with different numbers of ranks and threads to find the most efficient setup for

your specific simulation.[9][10]

3. When should I use a GPU for my simulations?

GPUs are highly effective at accelerating the most computationally intensive parts of many

simulations, particularly for MD.

Software packages like AMBER, GROMACS, and NAMD have been highly optimized for

NVIDIA GPUs.[13] If you are running MD simulations with these packages, using a GPU will

almost always result in a significant speedup over a CPU-only simulation.[11]
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For a given hardware budget, investing in a high-end GPU is often more cost-effective for

MD simulations than investing in a large number of CPU cores.[11]

Some QM software also has GPU-accelerated modules, but the performance benefits can

be more dependent on the specific type of calculation.

4. How can I reduce the computational cost of my simulations without sacrificing too much

accuracy?

There are several strategies to reduce computational cost:

Choice of Method: Use a less computationally expensive method for initial explorations (e.g.,

a smaller basis set or a less expensive DFT functional) and then refine your results with a

more accurate method.

Implicit Solvation: For many systems, using an implicit solvent model instead of explicit

solvent can dramatically reduce the number of atoms and thus the computational cost.

QM/MM: For large systems like enzymes, a quantum mechanics/molecular mechanics

(QM/MM) approach can be very effective. This method treats the reactive center with a high

level of QM theory and the rest of the protein and solvent with a much faster MM force field.

Efficient Parallelization: As discussed above, properly parallelizing your calculation across

multiple CPU cores or using a GPU can significantly reduce the wall-clock time of your

simulation.[9][10]

5. What is a Nudged Elastic Band (NEB) calculation and when should I use it?

A Nudged Elastic Band (NEB) calculation is a method used to find the minimum energy path

(MEP) between a known reactant and product state. It is particularly useful for:

Finding the transition state structure when you have a good idea of the reactant and product

geometries but not the transition state itself.

Mapping out the entire reaction pathway, which can reveal the presence of intermediates and

provide a more complete picture of the reaction mechanism.
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NEB is implemented in many QM packages, including VASP and ORCA. A common variant

is the Climbing Image NEB (CI-NEB), which modifies the algorithm to force the highest

energy image to converge exactly to the saddle point.[4]

Data Presentation
The following tables summarize quantitative data to aid in the selection of computational

methods and resource allocation.

Table 1: Comparison of DFT Functional Performance and Cost for Reaction Barrier Heights
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DFT Functional
Mean Unsigned
Error (kcal/mol) for
Barrier Heights

Relative
Computational
Cost

Strengths &
Weaknesses

B3LYP 3.0 - 5.0 Low

Widely used, good for

general purpose, may

underestimate

barriers.

M06-2X 1.5 - 2.5 Medium

Generally good for

thermochemistry and

kinetics, better for

non-covalent

interactions.

ωB97X-D 1.0 - 2.0 Medium-High

Includes dispersion

corrections, good for

systems with non-

covalent interactions.

MPW1K ~1.6 Medium

Specifically

parameterized for

kinetics, often very

accurate for barrier

heights.[14]

BB1K ~1.5 Medium

Another functional

parameterized for

kinetics, shows

excellent performance

for barrier heights.[14]

Note: Errors and costs are approximate and can vary depending on the system and basis set.

Table 2: AMBER GPU Performance Benchmarks (ns/day)
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System Size
(atoms)

NVIDIA RTX 4090
NVIDIA RTX 6000
Ada

CPU (12-core Xeon
E5-2680v3)

~23,000 (DHFR) ~850 ~950 ~25

~92,000 (Cellulose) ~250 ~300 ~7

~450,000 (STMV) ~50 ~60 ~1.5

Data synthesized from publicly available benchmarks. Performance can vary based on

simulation parameters and system specifics.[11][15][16]

Experimental Protocols
This section provides detailed methodologies for key computational experiments.

Protocol 1: Locating a Transition State using QST2/QST3 in Gaussian

This protocol outlines the steps to find a transition state for a chemical reaction using the

Synchronous Transit-Guided Quasi-Newton (STQN) method in Gaussian.

Step 1: Optimize Reactant and Product Geometries

Create input files for the reactant(s) and product(s).

Perform a geometry optimization and frequency calculation for each. A true minimum on

the potential energy surface will have no imaginary frequencies.

Example keywords: #p opt freq b3lyp/6-31g(d)

Step 2: Prepare the QST2 Input File

Create a new Gaussian input file.

Use the opt=qst2 keyword.

Provide the charge and multiplicity, followed by the optimized coordinates of the

reactant(s).
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Add a line with --Link1-- if using separate input files, or simply provide the title card,

charge, multiplicity, and coordinates of the product(s) in the same file.

Crucially, ensure the atom numbering is identical for the reactant and product structures.

[2][3]

Step 3: (Optional) Prepare the QST3 Input File

If QST2 fails or you have a good guess for the transition state structure, use opt=qst3.

The input is similar to QST2, but you will include a third structure: your initial guess for the

transition state, placed between the reactant and product structures.

Step 4: Run the Calculation

Submit the QST2 or QST3 job to Gaussian.

Step 5: Verify the Transition State

Open the output file and check that the optimization converged.

Perform a frequency calculation on the optimized transition state structure.

A true transition state will have exactly one imaginary frequency.[3] The vibrational mode

corresponding to this imaginary frequency should be the motion along the reaction

coordinate (i.e., the breaking and forming of bonds involved in the reaction).

Step 6: (Optional) Intrinsic Reaction Coordinate (IRC) Calculation

To confirm that the transition state connects the desired reactant and product, perform an

IRC calculation starting from the optimized transition state geometry.

Example keywords: #p irc=(calcfc, maxpoints=20, stepsize=10) b3lyp/6-31g(d)

The IRC calculation will follow the reaction path downhill from the transition state in both

the forward and reverse directions, ideally leading to the optimized reactant and product

structures.
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Protocol 2: Nudged Elastic Band (NEB) Calculation in VASP

This protocol describes the general steps for performing a Nudged Elastic Band calculation to

find the minimum energy path of a reaction or diffusion process in VASP.

Step 1: Optimize the Initial and Final State Geometries

Create POSCAR files for the initial and final states of the process.

Perform a full geometry optimization for both the initial and final states until the forces on

the atoms are minimized. These will be your "end points".[12]

Step 2: Create Intermediate Images

Create a series of directories (e.g., 00, 01, 02, ..., NN).

Place the optimized initial state POSCAR in directory 00 and the final state POSCAR in

directory NN.

Generate a set of intermediate structures, or "images," that represent a guess for the

reaction path. This is typically done by linear interpolation between the initial and final

states. There are scripts available (e.g., nebmake.pl from the VASP Transition State Tools)

to automate this process.[2] Place these intermediate POSCAR files in the corresponding

numbered directories.

Step 3: Prepare the VASP Input Files

You will need an INCAR, POTCAR, and KPOINTS file. These are typically placed in the

main directory where you will run VASP.

The INCAR file needs to be specifically set up for an NEB calculation. Key tags include:

IMAGES =

IBRION = 3 (to use the quick-min or damped MD optimizer)

POTIM = 0 (for the FIRE optimizer with IOPT = 3)
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IOPT = (e.g., 1 for velocity Verlet, 3 for FIRE)

SPRING = -5.0 (the spring constant between images)

LCLIMB = .TRUE. (to enable the Climbing Image NEB for finding the exact saddle point)

[4]

Step 4: Run the VASP NEB Calculation

Run VASP from the main directory. VASP will read the POSCAR files from the 00 to NN

directories and optimize the path.

Step 5: Analyze the Results

After the calculation has converged, you can extract the energy of each image along the

path.

Plotting the energy of each image versus the reaction coordinate will give you the

minimum energy path and the energy barrier for the process.

The structure in the directory of the highest energy image will be your transition state.

Mandatory Visualization
This section provides diagrams of workflows and logical relationships using the DOT language.
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Caption: Workflow for identifying and characterizing a transition state.
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Caption: High-throughput computational screening workflow for catalyst discovery.
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Caption: Logical relationships in computational resource optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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